molecular formula C11H8FNO2 B8602069 (8-Fluoro-quinolin-6-yl)-acetic acid

(8-Fluoro-quinolin-6-yl)-acetic acid

Cat. No. B8602069
M. Wt: 205.18 g/mol
InChI Key: CYOVSGCHIOISSB-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

0.5 g of (8-fluoro-quinolin-6-yl)-acetic acid tert-butyl ester with 2.0 ml of 4N aq. sodium hydroxide solution was heated at 90° C. for 3 h. After cooling the reaction mixture was extracted with ethyl acetate. The aqueous layer was made just acidic with acetic acid, filtered to afford the title compound as an off white solid (0.24 g, 61%). 1H NMR (300 MHz, DMSO-d6) δ 8.91˜8.93 (m, 1H), 8.37˜8.40 (m, 1H), 7.51˜7.69 (m, 3H), 3.80 (s, 2H); ES-MS m/z: 206.2 (M++1).
Name
(8-fluoro-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Yield
61%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[CH2:7][C:8]1[CH:9]=[C:10]2[C:15](=[C:16]([F:18])[CH:17]=1)[N:14]=[CH:13][CH:12]=[CH:11]2)(C)(C)C.[OH-].[Na+]>>[F:18][C:16]1[CH:17]=[C:8]([CH2:7][C:6]([OH:19])=[O:5])[CH:9]=[C:10]2[C:15]=1[N:14]=[CH:13][CH:12]=[CH:11]2 |f:1.2|

Inputs

Step One
Name
(8-fluoro-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC=1C=C2C=CC=NC2=C(C1)F)=O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C2C=CC=NC12)CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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